4-Hydroxy Triamterene-d4 Hydrochloride 4-Hydroxy Triamterene-d4 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198805
InChI:
SMILES:
Molecular Formula: C₁₂H₈D₄ClN₇O
Molecular Weight: 309.75

4-Hydroxy Triamterene-d4 Hydrochloride

CAS No.:

Cat. No.: VC0198805

Molecular Formula: C₁₂H₈D₄ClN₇O

Molecular Weight: 309.75

* For research use only. Not for human or veterinary use.

4-Hydroxy Triamterene-d4 Hydrochloride -

Specification

Molecular Formula C₁₂H₈D₄ClN₇O
Molecular Weight 309.75

Introduction

Chemical Structure and Properties

4-Hydroxy Triamterene-d4 Hydrochloride is a deuterium-labeled derivative of 4-hydroxytriamterene, which is the primary metabolite of the potassium-sparing diuretic triamterene. The compound features four deuterium atoms strategically positioned on the phenyl ring, replacing hydrogen atoms in the original structure.

Structural Characteristics

The parent compound, 4-Hydroxy Triamterene-d4, has a molecular formula of C₁₂H₇D₄N₇O with a molecular weight of 273.28700 . The hydrochloride salt form would have an adjusted formula to account for the HCl addition. The compound maintains the core pteridine structure characteristic of triamterene, with the critical modification being the hydroxylation at the 4-position of the phenyl ring and deuterium substitution at positions 2, 3, 5, and 6 of the phenyl ring .

Physical and Chemical Properties

Based on related compounds in the search results, 4-Hydroxy Triamterene-d4 Hydrochloride likely possesses the following properties:

PropertyValue
Molecular FormulaC₁₂H₇D₄N₇O·HCl
Molecular Weight~309.73 (estimated)
AppearanceCrystalline powder
SolubilityHigher water solubility than free base form
Purity (typical)>95% (based on HPLC)

The compound is distinguished by its enhanced solubility profile compared to the free base form, which is a characteristic feature of hydrochloride salt derivatives used in pharmaceutical research .

Relationship to Triamterene

Metabolic Pathway

4-Hydroxy Triamterene-d4 Hydrochloride is related to the metabolism of triamterene, a potassium-sparing diuretic. Triamterene undergoes phase I metabolism via CYP1A2-mediated hydroxylation to form 4'-hydroxytriamterene . This metabolite is subsequently transformed through phase II metabolism by cytosolic sulfotransferases to produce 4'-hydroxytriamterene sulfate, which retains diuretic activity . The deuterated analog (d4) is structurally identical except for the substitution of four hydrogen atoms with deuterium atoms, making it ideal for use as an internal standard in analytical procedures.

Pharmacological Significance

Analytical Applications

Reference Standard Uses

4-Hydroxy Triamterene-d4 Hydrochloride serves as a valuable reference standard in pharmaceutical analysis. It is primarily employed in:

  • Analytical method development for triamterene quantification

  • Method validation procedures (AMV)

  • Quality control applications during synthesis and formulation stages of drug development

  • Establishing traceability against pharmacopeial standards such as USP or EP

Mass Spectrometry Applications

Comparison with Related Compounds

Salt Form Variations

Several salt forms of 4-Hydroxy Triamterene-d4 exist, each with distinct properties:

CompoundMolecular FormulaMolecular WeightApplications
4-Hydroxy Triamterene-d4C₁₂H₇D₄N₇O273.28700Reference standard, metabolite identification
4-Hydroxy Triamterene Sulfate-d4, Sodium SaltC₁₂H₆D₄N₇NaO₄S375.33Impurity reference, stable isotope standard
4-Hydroxy Triamterene-d4 HydrochlorideC₁₂H₇D₄N₇O·HCl~309.73 (estimated)Enhanced solubility applications

Analytical Methods for Detection

Sample Preparation Techniques

For biological sample analysis, extraction techniques commonly employed include:

  • Liquid-liquid extraction (LLE) - Most frequently used for triamterene and metabolites

  • Solid-phase extraction (SPE) - Offering enhanced selectivity

  • Protein precipitation (PP) - Simpler but potentially less selective approach

These techniques would require optimization specifically for the hydrochloride salt form to account for its distinct solubility and ionization characteristics.

Research Applications

Pharmacokinetic Studies

4-Hydroxy Triamterene-d4 Hydrochloride can serve as an internal standard in pharmacokinetic studies investigating triamterene metabolism. Such studies are valuable given that triamterene shows variable absorption and metabolism patterns:

  • Oral bioavailability of approximately 52%

  • Mean peak plasma concentrations (Cmax) around 46.4 ng/mL reached at 1.1 hours post-administration

  • Half-life in plasma ranging from 1.5 to 2 hours

  • Complex metabolic pathways resulting in various metabolites with potential pharmacological activity

Drug-Drug Interaction Studies

The compound is valuable in studies examining potential drug-drug interactions involving triamterene, particularly when co-administered with other diuretics like hydrochlorothiazide. Research has shown that:

  • Co-administration of triamterene with hydrochlorothiazide increased bioavailability of triamterene by approximately 67%

  • Delayed absorption of triamterene by up to 2 hours was observed in combination therapy

  • High-fat meals increased bioavailability and peak serum concentrations of triamterene and its metabolites

Regulatory and Quality Considerations

Characterization Requirements

As a reference standard, 4-Hydroxy Triamterene-d4 Hydrochloride must be fully characterized according to regulatory guidelines. This typically includes:

  • Structural confirmation by mass spectrometry, NMR, and other spectroscopic techniques

  • Purity determination (typically >95% by HPLC)

  • Stability testing under various conditions

  • Certificate of analysis documenting key parameters

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